molecular formula C13H17N3O5 B7816272 1-[(4-Methoxy-3,5-dinitrophenyl)methyl]piperidine

1-[(4-Methoxy-3,5-dinitrophenyl)methyl]piperidine

Cat. No.: B7816272
M. Wt: 295.29 g/mol
InChI Key: PNHIYGROUNQAIO-UHFFFAOYSA-N
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Description

1-[(4-Methoxy-3,5-dinitrophenyl)methyl]piperidine is an organic compound that features a piperidine ring substituted with a 4-methoxy-3,5-dinitrophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxy-3,5-dinitrophenyl)methyl]piperidine typically involves the reaction of 4-methoxy-3,5-dinitrobenzyl chloride with piperidine. The reaction is carried out in an appropriate solvent such as dichloromethane or ethanol, under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methoxy-3,5-dinitrophenyl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of 4-methoxy-3,5-dinitrobenzaldehyde or 4-methoxy-3,5-dinitrobenzoic acid.

    Reduction: Formation of 4-methoxy-3,5-diaminobenzylpiperidine.

    Substitution: Various substituted piperidine derivatives depending on the reactants used.

Scientific Research Applications

1-[(4-Methoxy-3,5-dinitrophenyl)methyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxy-3,5-dinitrophenyl)methyl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro groups may participate in redox reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

  • 1-[(4-Methoxy-3,5-dinitrophenyl)methyl]piperidine
  • 1-[(4-Methoxy-3,5-dinitrophenyl)methyl]pyrrolidine
  • 1-[(4-Methoxy-3,5-dinitrophenyl)methyl]morpholine

Comparison: this compound is unique due to its specific substitution pattern and the presence of both methoxy and dinitro groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The piperidine ring provides a different steric and electronic environment compared to pyrrolidine and morpholine analogs, influencing its interaction with molecular targets and overall properties .

Properties

IUPAC Name

1-[(4-methoxy-3,5-dinitrophenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5/c1-21-13-11(15(17)18)7-10(8-12(13)16(19)20)9-14-5-3-2-4-6-14/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHIYGROUNQAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])CN2CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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